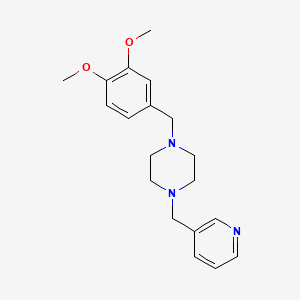![molecular formula C16H15N3O B5776355 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide, also known as PIPPA, is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of imidazopyridine derivatives and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves the inhibition of various enzymes and receptors such as acetylcholinesterase, monoamine oxidase, and NMDA receptors. These enzymes and receptors play a crucial role in the pathogenesis of various diseases, and their inhibition by N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide leads to the desired therapeutic effects.
Biochemical and Physiological Effects:
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide has been shown to have various biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. These effects are attributed to the inhibition of various enzymes and receptors by N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide.
实验室实验的优点和局限性
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide has several advantages for lab experiments such as high purity, stability, and ease of synthesis. However, it also has some limitations such as low solubility in water and limited availability. These limitations can be overcome by using suitable solvents and optimizing the synthesis method.
未来方向
There are several future directions for the study of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide in animal models and humans. Additionally, the development of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide derivatives with improved efficacy and reduced toxicity is another promising direction for future research.
Conclusion:
In conclusion, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a compound that has shown promising results in various scientific research applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide and its derivatives may lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves the reaction of 2-phenylimidazo[1,2-a]pyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and yields N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has shown promising results in inhibiting the growth of cancer cells and reducing the symptoms of Alzheimer's and Parkinson's disease in animal models.
属性
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-14(20)18-16-15(12-8-4-3-5-9-12)17-13-10-6-7-11-19(13)16/h3-11H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBFBUMBLAUZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)







![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)
